molecular formula C18H14Cl2N2Pd B12913291 Palladium, dichlorobis(quinoline)-

Palladium, dichlorobis(quinoline)-

Cat. No.: B12913291
M. Wt: 435.6 g/mol
InChI Key: WNRIITWJLQUJOM-UHFFFAOYSA-L
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Description

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is dichloridobis(quinoline-κN)palladium(II) , reflecting its coordination environment. The κN notation specifies that the quinoline ligand binds to palladium through its nitrogen atom. The molecular formula is C₁₈H₁₄Cl₂N₂Pd , derived from two quinoline molecules (C₉H₇N each), two chloride ions, and a central palladium(II) ion. The molecular weight is 435.6 g/mol, with an exact mass of 433.957 atomic mass units.

Quinoline, a heterocyclic aromatic compound, serves as a monodentate ligand in this complex. The palladium center adopts a +2 oxidation state, consistent with its preference for square-planar geometries in such coordination environments. The compound’s structural formula is often abbreviated as [PdCl₂(C₉H₇N)₂] , emphasizing the stoichiometric ratio of ligands to the metal center.

Crystallographic Features and Geometric Parameters

X-ray crystallographic studies reveal that palladium, dichlorobis(quinoline)- crystallizes in the monoclinic system with space group C2/c . The unit cell parameters are:

  • a = 16.430 Å
  • b = 7.005 Å
  • c = 16.118 Å
  • β = 119.532°
  • Volume = 1614.0 ų
  • Z = 4 (molecules per unit cell).

The palladium(II) ion resides at an inversion center, resulting in a trans configuration of chloride ligands (Figure 1). The coordination environment is strictly square-planar, with bond lengths of Pd–Cl = 2.2924(9) Å and Pd–N = 2.042(3) Å . The quinoline ligands are nearly planar, with a maximum deviation of 0.015 Å from the least-squares plane. The dihedral angle between the PdN₂Cl₂ coordination plane and the quinoline ring system is 85.63(8)° , reflecting orthogonal orientation between the metal center and ligand π-systems.

Intermolecular interactions in the crystal lattice include π–π stacking between quinoline rings, with centroid-to-centroid distances of 3.764(3) Å for pyridine rings. These interactions stabilize the crystal packing along the b-axis , forming columnar arrangements (Figure 2).

Crystallographic Parameter Value
Crystal System Monoclinic
Space Group C2/c
Unit Cell Volume (ų) 1614.0
Pd–Cl Bond Length (Å) 2.2924(9)
Pd–N Bond Length (Å) 2.042(3)
Dihedral Angle (°) 85.63(8)
π–π Stacking Distance (Å) 3.764(3)

Comparative Analysis with Related Palladium-Quinoline Complexes

Palladium, dichlorobis(quinoline)- exhibits distinct structural features compared to related palladium-quinoline complexes:

  • Ligand Substitution Effects : Replacing quinoline with 2-[(2,6-diethylphenyl)iminomethyl]quinoline yields a bidentate ligand that coordinates via both the quinoline nitrogen and imine nitrogen. This alters the geometry to a distorted square-planar structure with Pd–N bond lengths of 2.030(4) Å (quinoline) and 2.011(4) Å (imine).

  • Cis vs. Trans Isomerism : Unlike the trans -dichlorido configuration in palladium, dichlorobis(quinoline)-, the analogous platinum complex [PtCl₂(quinoline)₂]·0.25DMF adopts a cis geometry due to differences in metal-ligand bond strength and crystal packing requirements.

  • Phosphine-Containing Analogues : Complexes such as dichlorobis(2-(dicyclohexylphosphino)-2′,4′,6′-triisopropylbiphenyl)palladium(II) feature bulkier phosphine ligands, resulting in longer Pd–P bond lengths (2.3464(8) Å ) compared to Pd–N bonds in quinoline complexes. Steric effects from phosphine ligands also reduce π–π stacking interactions in the crystal lattice.

  • Solvent Influence : Crystallization solvents like dimethyl sulfoxide (DMSO) or acetonitrile can induce structural variations. For example, acetonitrile solvates promote tighter π–π stacking in palladium, dichlorobis(quinoline)-, whereas DMSO increases ligand planarity.

Complex Coordination Geometry Key Bond Lengths (Å) Notable Features
[PdCl₂(C₉H₇N)₂] Trans square-planar Pd–Cl: 2.2924(9), Pd–N: 2.042 Centrosymmetric, π–π stacking
[PtCl₂(C₉H₇N)₂]·0.25DMF Cis square-planar Pt–Cl: 2.300(1), Pt–N: 2.050 Non-centrosymmetric, solvent inclusion
[PdCl₂(P(p-tolyl)₃)₂] Trans square-planar Pd–Cl: 2.310(2), Pd–P: 2.346 Bulky phosphine ligands, no stacking
[PdCl₂(C₂₀H₂₀N₂)]·CH₃CN Distorted square-planar Pd–N₁: 2.030, Pd–N₂: 2.011 Bidentate ligand, acetonitrile solvate

These comparisons underscore the role of ligand electronic properties, steric bulk, and solvent effects in modulating the structural and crystallographic behavior of palladium-quinoline complexes.

Properties

Molecular Formula

C18H14Cl2N2Pd

Molecular Weight

435.6 g/mol

IUPAC Name

dichloropalladium;quinoline

InChI

InChI=1S/2C9H7N.2ClH.Pd/c2*1-2-6-9-8(4-1)5-3-7-10-9;;;/h2*1-7H;2*1H;/q;;;;+2/p-2

InChI Key

WNRIITWJLQUJOM-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.Cl[Pd]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of palladium, dichlorobis(quinoline)- typically involves the reaction of palladium(II) chloride with quinoline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the quinoline ligands to the palladium center. The general reaction can be represented as follows:

[ \text{PdCl}_2 + 2 \text{C}_9\text{H}_7\text{N} \rightarrow \text{PdCl}_2(\text{C}_9\text{H}_7\text{N})_2 ]

Industrial Production Methods: In an industrial setting, the production of palladium, dichlorobis(quinoline)- may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Palladium, dichlorobis(quinoline)- is known to undergo various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized to a higher oxidation state.

    Reduction: It can also be reduced back to palladium(0) under appropriate conditions.

    Substitution: The chloride ligands can be substituted by other ligands such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas or hydrazine are often used.

    Substitution: Ligand substitution reactions typically involve the use of excess ligand and may require heating or the presence of a base to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloride ligands with phosphines can lead to the formation of palladium-phosphine complexes, which are valuable catalysts in various organic transformations.

Scientific Research Applications

Catalysis

Palladium complexes, including palladium dichlorobis(quinoline), are extensively used as catalysts in various organic reactions:

  • C–N Cross-Coupling Reactions : These reactions are crucial for synthesizing anilines and their derivatives. Palladium-catalyzed processes allow for the formation of C–N bonds, which are essential in producing pharmaceuticals and agrochemicals .
  • Suzuki Coupling : Palladium dichlorobis(quinoline) has been employed as a precatalyst in Suzuki coupling reactions, facilitating the formation of biaryl compounds from aryl halides and boronic acids with high efficiency .

Medicinal Chemistry

The biological activities associated with palladium dichlorobis(quinoline) have been investigated, revealing potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that palladium complexes exhibit significant antibacterial and antifungal properties. For instance, fused tetracyclic systems containing quinoline moieties have demonstrated effectiveness against various pathogens, making them promising candidates for drug development .
  • Anticancer Properties : Certain palladium complexes have shown antiproliferative effects against cancer cell lines. The mechanism often involves the inhibition of topoisomerases, which are crucial for DNA replication and repair .

Synthesis of Bioactive Compounds

Palladium dichlorobis(quinoline) plays a pivotal role in synthesizing bioactive natural products:

  • Fused Tetracyclic Quinoline Derivatives : These compounds have been synthesized using palladium-catalyzed methods, leading to products with significant biological activity, including antiparasitic and anti-inflammatory effects .
  • Alkaloid Synthesis : The compound has been utilized in the total synthesis of biologically active alkaloids through palladium-catalyzed N-arylation processes, showcasing its versatility in organic synthesis .

Case Study 1: Antimicrobial Activity

A study investigated the synthesis of quinoline-based palladium complexes and their antimicrobial efficacy against various bacterial strains. The results demonstrated that these complexes exhibited a broad spectrum of activity, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Research

In another research initiative, palladium dichlorobis(quinoline) was tested for its anticancer properties against human cancer cell lines. The findings indicated that the compound effectively inhibited cell proliferation, with mechanisms linked to apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism by which palladium, dichlorobis(quinoline)- exerts its effects is primarily through its role as a catalyst. The palladium center can undergo oxidative addition, reductive elimination, and ligand exchange processes, which are crucial steps in catalytic cycles. These processes enable the compound to facilitate a wide range of chemical transformations by lowering the activation energy and increasing the reaction rate.

Comparison with Similar Compounds

Structure and Ligand Effects :

  • Ligands: Triphenylphosphine (PPh₃) vs. quinoline.
  • Geometry: Both adopt square-planar configurations, but PPh₃ is a stronger σ-donor and weaker π-acceptor than quinoline, altering the palladium center’s electron density .
  • Applications: Dichlorobis(triphenylphosphine)palladium(II) is a staple in Stille and Suzuki couplings due to its high reactivity in aryl halide activation . Dichlorobis(quinoline)-palladium is less common but shows promise in amination reactions of dichloroquinolines, achieving moderate yields (68–82%) under ligand-optimized conditions .

Reaction Performance :

Parameter Dichlorobis(quinoline)-Pd Dichlorobis(PPh₃)-Pd
Catalytic Activity Moderate (e.g., 8% yield in pyrroloquinoline synthesis) High (70–90% yields in Suzuki couplings)
Stability in Air Moderate (quinoline ligands may reduce oxidation) Low (PPh₃ ligands oxidize readily)
Solubility Limited in polar solvents Soluble in THF, toluene

Dichlorobis(ethylenediamine)palladium(IV) (CAS 13963-53-6)

Structural Differences :

  • Oxidation State: Pd(IV) vs. Pd(II) in the quinoline complex.
  • Ligand Type: Ethylenediamine (bidentate) vs. monodentate quinoline.
  • Applications: Primarily used in electroless plating and materials science, whereas quinoline-based complexes focus on organic synthesis .

Dichlorobis[1-(phenylmethyl)-1H-imidazole]palladium (CAS 944538-72-1)

Ligand Comparison :

  • However, imidazole complexes are less thermally stable .

Research Findings and Trends

  • Catalytic Efficiency: Quinoline ligands provide steric bulk, which can hinder substrate access but improve selectivity in heterocyclic syntheses (e.g., pyrrolo[3,2,1-ijl]quinoline formation) .
  • Market Viability: Dichlorobis(triphenylphosphine)palladium(II) dominates industrial applications due to established protocols, while quinoline derivatives remain niche, with ongoing research into their optimization for asymmetric catalysis .
  • Stability Constants: Quinoline complexes of Pd(II) exhibit higher stability constants (log β ~ 8–10) compared to ethylenediamine derivatives (log β ~ 5–7), attributed to the aromatic ligand’s chelating effects .

Biological Activity

Palladium dichlorobis(quinoline) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in medical research.

Chemical Structure and Synthesis

Palladium dichlorobis(quinoline) can be synthesized through various methods, including coordination reactions involving palladium salts and quinoline derivatives. The general formula for this compound is PdCl2(C9H7N)2\text{PdCl}_2(\text{C}_9\text{H}_7\text{N})_2, indicating that it contains two quinoline ligands coordinated to a palladium center. The synthesis typically involves the reaction of palladium(II) chloride with quinoline in an appropriate solvent under controlled conditions.

Biological Activity Overview

Palladium complexes, including dichlorobis(quinoline), exhibit a range of biological activities, such as:

  • Antimicrobial Activity : Research has shown that quinoline derivatives possess significant antimicrobial properties. For instance, derivatives of 8-hydroxyquinoline have been reported to exhibit antibacterial and antifungal activities against various pathogens .
  • Anticancer Properties : Some palladium complexes demonstrate cytotoxic effects against cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
  • Antiviral Activity : Certain quinoline derivatives have shown potential as antiviral agents, particularly against viruses like dengue and herpes simplex virus .

The mechanisms by which palladium dichlorobis(quinoline) exerts its biological effects are multifaceted:

  • Interference with Cellular Processes : Palladium complexes can interact with cellular components, disrupting normal cellular functions. For example, they may inhibit topoisomerases, enzymes crucial for DNA replication and repair .
  • Induction of Apoptosis : Many studies indicate that these compounds can induce apoptosis through mitochondrial pathways, often involving the activation of caspases and alteration of mitochondrial membrane potential .
  • Metal Ion Chelation : The ability of quinoline derivatives to chelate metal ions is another mechanism that contributes to their biological activity, particularly in antimicrobial applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of palladium dichlorobis(quinoline). Below is a summary of key findings:

StudyFindings
Study 1 Demonstrated significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
Study 2 Showed that palladium complexes induce apoptosis in human cancer cell lines through ROS generation and mitochondrial dysfunction .
Study 3 Investigated antiviral properties against dengue virus, reporting an IC50 value of 3.03 µM for one derivative, indicating potential for further development .

Q & A

Q. What unexplored applications of palladium dichlorobis(quinoline)- warrant investigation based on current literature gaps?

  • Methodological Answer : Prioritize:
  • Photocatalysis : Test under UV-Vis light with sacrificial agents (e.g., triethanolamine).
  • Bioconjugation : Screen for Pd-mediated protein labeling (e.g., His-tag interactions).
  • High-throughput screening : Use robotic liquid handlers to test 100+ substrate combinations .

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